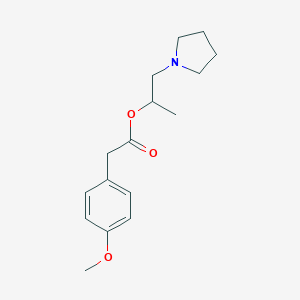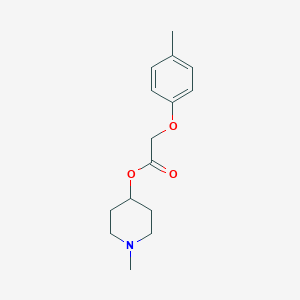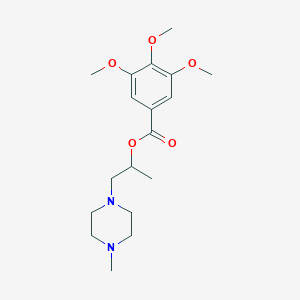
1-Methylpiperidin-4-yl 2-iodobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methylpiperidin-4-yl 2-iodobenzoate, also known as MPIB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a versatile molecule that can be synthesized using different methods, and its unique structure allows for diverse biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 1-Methylpiperidin-4-yl 2-iodobenzoate depends on the specific biological target it interacts with. In medicinal chemistry, this compound has been shown to inhibit specific enzymes and proteins involved in different disease pathways. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is important for memory and learning. By inhibiting the activity of acetylcholinesterase, this compound can increase the levels of acetylcholine in the brain, potentially improving cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have diverse biochemical and physiological effects depending on the specific target it interacts with. In medicinal chemistry, it has been shown to have anti-cancer, anti-inflammatory, and anti-microbial properties. In material science, it has been shown to have unique electronic and optical properties that make it a promising material for various applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-Methylpiperidin-4-yl 2-iodobenzoate in lab experiments is its versatility. It can be synthesized using different methods, and its functional groups can be modified to introduce different chemical functionalities. This allows for the synthesis of diverse compounds with specific properties.
However, one of the limitations of using this compound in lab experiments is its potential toxicity. As with any chemical compound, it is important to handle this compound with care and follow proper safety protocols to avoid any potential hazards.
Direcciones Futuras
There are several future directions for research on 1-Methylpiperidin-4-yl 2-iodobenzoate. In medicinal chemistry, further studies are needed to investigate its potential as a drug candidate for the treatment of different diseases. In material science, further studies are needed to explore its potential applications in the development of electronic devices and sensors. Additionally, further studies are needed to investigate its potential toxicity and safety profile. Overall, this compound is a promising molecule that has the potential to make significant contributions to various fields of research.
Métodos De Síntesis
There are several methods for synthesizing 1-Methylpiperidin-4-yl 2-iodobenzoate, but the most common one involves the reaction of 2-iodobenzoic acid with 1-methylpiperidine in the presence of a coupling reagent such as DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). The reaction takes place in a solvent such as dichloromethane or acetonitrile, and the product is obtained by filtration and purification.
Aplicaciones Científicas De Investigación
1-Methylpiperidin-4-yl 2-iodobenzoate has been extensively studied for its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of different diseases such as cancer, Alzheimer's, and Parkinson's. Its unique structure allows for specific interactions with biological targets, making it a promising molecule for drug discovery.
In organic synthesis, this compound has been used as a building block for the synthesis of complex molecules. Its functional groups can be modified to introduce different chemical functionalities, allowing for the synthesis of diverse compounds with specific properties.
In material science, this compound has been explored for its potential applications in the development of electronic devices and sensors. Its unique electronic and optical properties make it a promising material for the fabrication of various devices.
Propiedades
Fórmula molecular |
C13H16INO2 |
|---|---|
Peso molecular |
345.18 g/mol |
Nombre IUPAC |
(1-methylpiperidin-4-yl) 2-iodobenzoate |
InChI |
InChI=1S/C13H16INO2/c1-15-8-6-10(7-9-15)17-13(16)11-4-2-3-5-12(11)14/h2-5,10H,6-9H2,1H3 |
Clave InChI |
PELWOVKMTQUDPE-UHFFFAOYSA-N |
SMILES |
CN1CCC(CC1)OC(=O)C2=CC=CC=C2I |
SMILES canónico |
CN1CCC(CC1)OC(=O)C2=CC=CC=C2I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl methyl ether](/img/structure/B294841.png)
![3-Benzyl-6-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294842.png)
![N-{3-[{3-[benzyl(methyl)amino]propyl}(methyl)amino]propyl}-2-bromobenzamide](/img/structure/B294844.png)

![2-(2,4-dichlorophenoxy)-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B294847.png)
![N-[2-(diethylamino)ethyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B294849.png)
![2-(4-chlorophenoxy)-N-[2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B294851.png)

![2-phenoxy-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B294854.png)
![2,2-diphenyl-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B294858.png)




